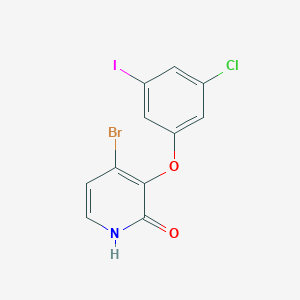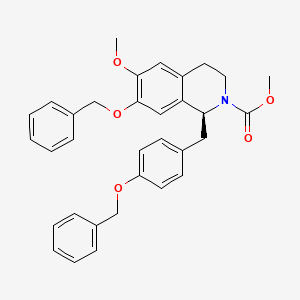
2-chloro-3-(Methylsulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-3-(Methylsulfonyl)benzoic acid can be achieved through the oxidation of 2-chloro-4-(methylsulfonyl)toluene using a Cu(I)- and HNO3-catalyzed process . The optimized reaction conditions include a temperature of 160°C , an oxygen pressure of 1.5 MPa , and a HNO3 concentration of 25 wt% . The reaction uses 1.0 mol% CuI as a catalyst and achieves an excellent yield of 84.2% with a purity of 99.7% .
Industrial Production Methods: The industrial production of this compound typically involves the same Cu(I)- and HNO3-catalyzed oxidation process due to its high yield and purity . This method is preferred over traditional processes as it significantly reduces the amount of HNO3 required and minimizes NOx emissions .
Análisis De Reacciones Químicas
Types of Reactions: 2-chloro-3-(Methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where the chlorine or methylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include HNO3 and CuI as a catalyst.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Aplicaciones Científicas De Investigación
2-chloro-3-(Methylsulfonyl)benzoic acid has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-chloro-3-(Methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is known to exert its effects through chemical interactions with biological molecules .
Comparación Con Compuestos Similares
- 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid
- 4-chloro-2-methylbenzoic acid
Comparison: 2-chloro-3-(Methylsulfonyl)benzoic acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher solubility in organic solvents and a different reactivity profile .
Propiedades
Fórmula molecular |
C8H7ClO4S |
|---|---|
Peso molecular |
234.66 g/mol |
Nombre IUPAC |
2-chloro-3-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) |
Clave InChI |
FPKXNAFZBMSRNR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)




![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)

![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)



![3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B13865387.png)
![[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)

